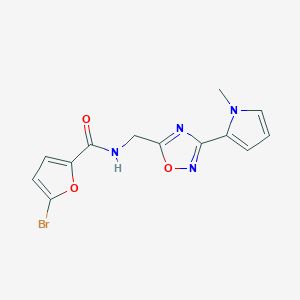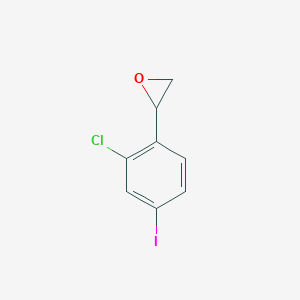
3-amino-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-phenylbutanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of butanamide, where an amino group is attached to the third carbon and a phenyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-phenylbutanamide typically involves the reaction of 3-aminobutyric acid with aniline under specific conditions. One common method is to use a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 3-aminobutyric acid and the amino group of aniline. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of 3-nitro-N-phenylbutanamide, where the nitro group is reduced to an amino group using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method allows for the large-scale production of the compound with high yield and purity.
化学反応の分析
Types of Reactions
3-amino-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form 3-amino-N-phenylbutanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-nitro-N-phenylbutanamide.
Reduction: 3-amino-N-phenylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-amino-N-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as diabetes and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-amino-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. By inhibiting DPP-IV, the compound can increase the levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels. This mechanism makes it a potential candidate for the treatment of type 2 diabetes.
類似化合物との比較
3-amino-N-phenylbutanamide can be compared with other similar compounds, such as:
3-amino-N-methylbutanamide: Similar structure but with a methyl group instead of a phenyl group.
3-amino-N-phenylpropanamide: Similar structure but with one less carbon in the backbone.
3-amino-N-phenylpentanamide: Similar structure but with one more carbon in the backbone.
These compounds share similar chemical properties but may differ in their biological activities and applications. The presence of the phenyl group in this compound contributes to its unique properties, such as increased hydrophobicity and potential for aromatic interactions with biological targets.
特性
IUPAC Name |
3-amino-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZMNRPDRVJKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)




![2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2673522.png)

![1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2673526.png)





